molecular formula C9H12N2O3 B6179555 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol CAS No. 78658-64-7

3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol

Cat. No.: B6179555
CAS No.: 78658-64-7
M. Wt: 196.20 g/mol
InChI Key: JKVBNSISJSOSBA-VIFPVBQESA-N
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Description

3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains a hydroxy group, a nitroso group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol as the starting material.

    Nitration: Phenol undergoes nitration to introduce a nitro group at the ortho or para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The amino group is methylated using methylating agents such as methyl iodide.

    Nitrosation: Finally, the methylamino group is nitrosated using nitrous acid to form the nitroso group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemicals: Using bulk chemicals and reagents to ensure cost-effectiveness.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-[(1R)-1-oxo-2-[methyl(nitroso)amino]ethyl]phenol.

    Reduction: Formation of 3-[(1R)-1-hydroxy-2-[methylamino]ethyl]phenol.

    Substitution: Formation of halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Enzyme Inhibition: Inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: Bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    3-[(1R)-1-hydroxy-2-(dimethylamino)ethyl]phenol: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.

Uniqueness

3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78658-64-7

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylnitrous amide

InChI

InChI=1S/C9H12N2O3/c1-11(10-14)6-9(13)7-3-2-4-8(12)5-7/h2-5,9,12-13H,6H2,1H3/t9-/m0/s1

InChI Key

JKVBNSISJSOSBA-VIFPVBQESA-N

Isomeric SMILES

CN(C[C@@H](C1=CC(=CC=C1)O)O)N=O

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)N=O

Purity

95

Origin of Product

United States

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